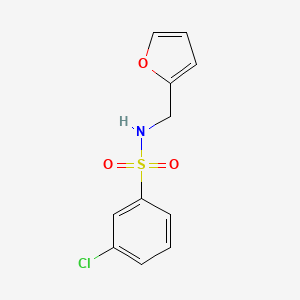

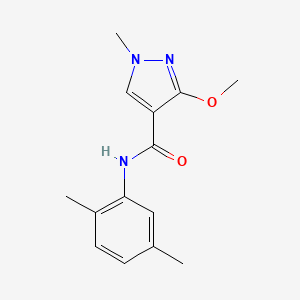

![molecular formula C11H15F2NO B2487649 (2,2-二氟乙基)[2-(3-甲氧基苯基)乙基]胺 CAS No. 1245807-48-0](/img/structure/B2487649.png)

(2,2-二氟乙基)[2-(3-甲氧基苯基)乙基]胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorinated amine derivatives, including "(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine", often involves regioselective anodic methoxylation of N-(fluoroethyl)amines. This process introduces a methoxy group preferentially adjacent to the fluoromethyl group, leveraging the electronic effects of the fluorine atoms for regioselectivity (Fuchigami & Ichikawa, 1994). Another approach is the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate with N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine, demonstrating the versatility of synthetic routes to access such fluorinated amines (Zhao et al., 2020).

Molecular Structure Analysis

The molecular structure of fluorinated amines, including this compound, often exhibits significant influence from the fluorine atoms, affecting electron distribution and molecular geometry. These effects can be analyzed through X-ray diffraction, NMR, and computational methods to understand the compound's stereochemistry and electronic environment. The molecular structure greatly influences its reactivity and interaction with other molecules.

Chemical Reactions and Properties

Fluorinated amines participate in a variety of chemical reactions, exploiting the unique reactivity of the fluorine atom. They are involved in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other groups, and in the formation of carbon-carbon bonds adjacent to fluorine, which is otherwise challenging (Fuchigami & Ichikawa, 1994). The presence of fluorine also affects the compound's acidity and basicity, influencing its behavior in acid-base reactions.

科学研究应用

合成和化学反应

无催化剂多米诺反应:赵等人(2020年)的研究探讨了涉及乙基4-羟基烷基-2-炔酸酯和N-杂环烷基-甲基-N-2,2-二氟乙基-1-胺的无催化剂多米诺反应。这个过程合成了具有潜在农业应用的化合物,特别是作为杀虫剂对抗桃蚜(Zhao et al., 2020)。

乙氧基和氨基甲基亚丙酸酯的合成:Pryadeina等人(2007年)描述了乙基2-烷基(芳基,杂环基)氨基甲基亚-3-聚氟烷基-3-酮丙酸酯的合成。这个过程对于生成具有潜在不同化学应用的化合物是重要的(Pryadeina et al., 2007)。

腐蚀抑制

- 腐蚀抑制效率:Djenane等人(2019年)合成了具有潜在作为工业环境中腐蚀抑制剂的α-氨基膦酸。这些化合物被发现在酸性环境中有效保护低碳钢(Djenane et al., 2019)。

属性

IUPAC Name |

2,2-difluoro-N-[2-(3-methoxyphenyl)ethyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2NO/c1-15-10-4-2-3-9(7-10)5-6-14-8-11(12)13/h2-4,7,11,14H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGBFLFGVSNUJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(Benzoylamino)carbothioyl]amino}-1,1'-biphenyl](/img/structure/B2487566.png)

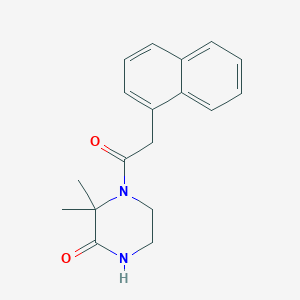

![methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B2487569.png)

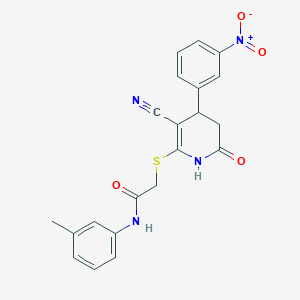

![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2487581.png)

![N-(2,5-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2487584.png)

![Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate](/img/structure/B2487586.png)

![N-(3,4-difluorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487588.png)

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2487589.png)